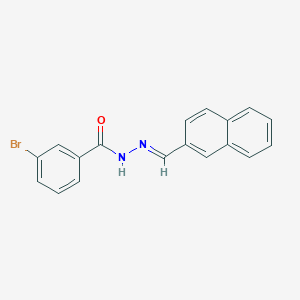

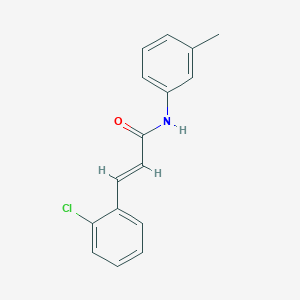

N~2~-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine represents a compound of interest within the domain of organic chemistry, particularly in the context of heterocyclic compounds containing the thiazole moiety. Thiazoles are known for their significance in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the incorporation of functional groups that contribute to the compound's chemical behavior and potential applications. A related process describes the preparation of thiadiazole derivatives from hydrazine and phenylisothiocyanate, which might suggest a route for synthesizing similar compounds by adjusting the starting materials and reaction conditions to incorporate the 3-chlorophenyl and methyl groups into the thiazole framework (Zhou Jian-feng, 2010).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied through X-ray crystallography and DFT calculations. These studies reveal details about the crystal and molecular structure, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's reactivity and properties. For instance, a study on a related 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole compound highlights the detailed structural geometry obtained via X-ray diffraction and DFT methods (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. The presence of chlorophenyl and methyl groups in the molecule would influence its reactivity, potentially making it a candidate for substitution reactions, polymerization, or as an intermediate in synthesizing more complex molecules. The synthesis and characterization of thiourea derivatives with chlorophenyl groups provide insights into possible reactions and functional group transformations (M. Yusof et al., 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, derivatives have been shown to possess significant solubility in common organic solvents and exhibit high thermal stability, characteristics that are important for their practical applications in materials science and as intermediates in organic synthesis (M. Ghaemy, R. Alizadeh, 2009).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and photophysical properties, are critical for their functionality in various applications. The electronic properties, such as HOMO and LUMO levels, and molecular electrostatic potential maps can be assessed through computational studies to predict the compound's reactivity and interactions with other molecules (Nagaraju Kerru et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various thiazole derivatives, which are structurally related to N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. These studies often aim at exploring the chemical properties, synthesis pathways, and the potential of these compounds for further applications. For example, the synthesis, characterization, and dyeing performance of thiadiazole derivatives have been studied, highlighting the potential of these compounds in creating new acid dyes with applications in dyeing nylon fabric (Malik et al., 2018).

Applications in Material Science

Compounds structurally similar to N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine have been explored for their potential applications in material science. For instance, diamine monomers containing oxadiazole rings have been synthesized and used to prepare novel polyamides and poly(amide-imide)s, indicating the role of such compounds in developing materials with high thermal stability and film-forming ability, suitable for various industrial applications (Hamciuc et al., 2015).

Potential in Electronic and Optical Properties

The electronic and structural properties of compounds akin to N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine have been investigated, revealing insights into their potential applications in electronics and optics. A comparison between observed and density functional theory (DFT) calculations on the structure of related compounds has provided valuable insights into their electronic properties, potentially paving the way for their application in nonlinear optical materials and other electronic devices (Kerru et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-4-2-3-8(14)5-9/h2-6H,1H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVOYWWEOUZFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(3-Chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)